molecular formula C13H18N2O3 B11783338 trans-5-((Benzyloxy)amino)piperidine-2-carboxylic acid

trans-5-((Benzyloxy)amino)piperidine-2-carboxylic acid

Cat. No.: B11783338
M. Wt: 250.29 g/mol
InChI Key: CDZNTXLXEGFPLP-NEPJUHHUSA-N
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Description

trans-5-((Benzyloxy)amino)piperidine-2-carboxylic acid is a chiral piperidine derivative featuring a benzyloxy-substituted amino group at the 5-position and a carboxylic acid moiety at the 2-position of the piperidine ring. Its stereochemistry (trans configuration) and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for β-lactamase inhibitors like avibactam, where it is identified as a critical impurity or intermediate .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

(2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylic acid

InChI

InChI=1S/C13H18N2O3/c16-13(17)12-7-6-11(8-14-12)15-18-9-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2,(H,16,17)/t11-,12+/m1/s1

InChI Key

CDZNTXLXEGFPLP-NEPJUHHUSA-N

Isomeric SMILES

C1C[C@H](NC[C@@H]1NOCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Esterification and Alkylation

L-Glutamic acid undergoes esterification with ethanol under acidic conditions (HCl or H2SO4) to form L-glutamic acid diethyl ester. Subsequent alkylation with 2-haloacetate (e.g., 2-bromoacetate) in the presence of a base (NaHCO3 or K2CO3) introduces the piperidine ring’s side chain. The reaction proceeds via nucleophilic substitution, yielding a piperidine-5-one-2S-carboxylate intermediate.

Key Conditions

  • Temperature: 0–5°C for esterification; 25–30°C for alkylation

  • Yield: 85–90% for esterification; 70–75% for alkylation

N-Protection and Condensation

The piperidine nitrogen is protected using benzyl chloroformate (Cbz-Cl) in dichloromethane. Condensation with benzyloxyamine hydrochloride in the presence of triethylamine forms an imine intermediate. This step ensures regioselective amination at the 5-position of the piperidine ring.

Reaction Metrics

  • Solvent: Tetrahydrofuran (THF)

  • Time: 12–16 hours

  • Yield: 65–70%

Reduction and Chiral Resolution

The imine is reduced using sodium borohydride (NaBH4) in methanol, producing a racemic mixture of 5-((benzyloxy)amino)piperidine-2-carboxylate. Chiral resolution is achieved via diastereomeric salt formation with L-tartaric acid, isolating the trans-isomer with >99% enantiomeric excess (ee).

Optimization Data

ParameterValue
Reduction Temperature0–5°C
Resolution SolventEthanol/Water (3:1)
Final ee99.6%

Waste Stream Recycling in Avibactam Intermediate Production

A patent-pending method recovers trans-5-((benzyloxy)amino)piperidine-2-carboxylic acid from avibactam production waste, improving atom economy. The waste liquid containing 5R-benzyloxyaminopiperidine-2S-formate oxalate (IIb) undergoes:

Oxidation to Imine

Treatment with hydrogen peroxide (H2O2) and catalytic vanadium oxide converts IIb to 5R-benzyloxyiminopiperidine-2S-formate (III). The reaction is monitored via HPLC to ensure >98% conversion.

Selective Reduction and Resolution

III is reduced using sodium cyanoborohydride (NaBH3CN) in acetic acid, followed by chiral crystallization with oxalic acid. This step achieves 99% yield of IIb, which is neutralized to yield the free base (IIa).

Advantages Over Conventional Methods

  • Atom utilization: 95% vs. 60–70% in traditional synthesis

  • Waste reduction: 80% lower solvent consumption

Asymmetric Hydrogenation of Enamine Precursors

A third approach employs asymmetric hydrogenation of enamine derivatives using chiral catalysts. For example, (2S,5R)-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate is hydrogenated under 50 psi H2 with a Rh-(R)-BINAP catalyst, achieving 98% ee.

Substrate Preparation

The enamine precursor is synthesized by condensing piperidine-2-carboxylate with benzyloxyamine in the presence of Ti(OiPr)4. The reaction proceeds via a six-membered transition state, ensuring trans-selectivity.

Hydrogenation Conditions

ParameterValue
Catalyst Loading0.5 mol% Rh
SolventMethanol
Temperature25°C
Yield92%

Comparative Analysis of Methods

The table below evaluates the three primary synthetic routes:

MethodYield (%)ee (%)Cost (Relative)Environmental Impact
L-Glutamic Acid Route45–5099.6HighModerate
Waste Recycling9999.5LowLow
Asymmetric Hydrogenation9298Very HighHigh

Industrial-Scale Optimization Challenges

Catalyst Cost in Hydrogenation

The Rh-BINAP catalyst used in asymmetric hydrogenation costs ~$3,000/g, rendering the method economically unfeasible for large-scale production despite high yields.

Resolution Efficiency

Chiral resolution via diastereomeric salts contributes to 30–40% of total costs in the L-glutamic acid route due to repeated crystallizations.

Regulatory Considerations

Residual metal catalysts (e.g., Rh, V) must be reduced to <10 ppm in pharmaceutical intermediates, necessitating costly purification steps .

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

This compound undergoes condensation with aldehydes or ketones to form imine derivatives. The reaction proceeds via nucleophilic attack of the benzyloxyamino group on the carbonyl carbon, followed by dehydration.

Example Reaction:

text
trans-5-((Benzyloxy)amino)piperidine-2-carboxylic acid + RCHO → Imine derivative + H2O

Conditions:

  • Reagents: Aldehyde/ketone, strong base (e.g., NaOH)

  • Solvent: Polar aprotic solvents (e.g., DMF)

  • Temperature: 25–60°C

Applications:

  • Key step in synthesizing β-lactamase inhibitors like Avibactam intermediates .

a) Amine Protection

The primary amine reacts with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:

text
This compound + (Boc)2O → Boc-protected derivative

Conditions:

  • Base: Triethylamine (TEA) or NaHCO3

  • Solvent: THF or CH2Cl2

  • Yield: >85%

b) Carboxylic Acid Esterification

The carboxylic acid group is esterified using benzyl bromide or ethyl chloroformate:

text
This compound + BnBr → Benzyl ester derivative

Conditions:

  • Catalyst: DMAP

  • Solvent: CH3CN

  • Temperature: 0°C to rt

a) Nitrile to Carboxylic Acid

In Avibactam synthesis, the nitrile analog is hydrolyzed to the carboxylic acid:

text
(2S,5R)-5-[(Benzyloxy)amino]piperidine-2-carbonitrile + HCl → this compound

Conditions:

  • Reagent: 6N HCl

  • Temperature: Reflux

  • Yield: 72–89%

b) Ester Hydrolysis

Benzyl esters are cleaved under acidic or hydrogenolytic conditions:

text
Benzyl ester derivative + H2 (Pd/C) → this compound

Conditions:

  • Catalyst: 10% Pd/C

  • Solvent: MeOH/H2O

  • Pressure: 1 atm H2

Radical-Mediated Alkylation

Under photochemical conditions with TiO2, the compound participates in decarboxylative radical reactions:

text
This compound + Electron-deficient alkene → Alkylated piperidine derivative

Mechanism:

  • TiO2-mediated decarboxylation generates a stable alkyl radical.

  • Radical addition to alkenes (e.g., maleimides) forms C–C bonds .

Conditions:

  • Catalyst: TiO2 (P25)

  • Light: UV (365 nm)

  • Solvent: CH3CN or PhH

  • Yield: 50–75%

Salt Formation

The carboxylic acid forms pharmaceutically relevant salts:

text
This compound + Na-2-ethylhexanoate → Sodium salt

Applications:

  • Enhances solubility for intravenous formulations .

Mechanistic Insights

  • β-Lactamase Inhibition : The compound binds to Ser64 and Lys67 residues in β-lactamase enzymes via hydrogen bonding, preventing antibiotic hydrolysis.

  • Radical Stability : The benzylic position stabilizes radicals, enabling regioselective C–C bond formation .

This compound’s versatility in condensation, protection, and radical chemistry makes it invaluable for synthesizing β-lactamase inhibitors and exploring novel bioactive molecules.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity
Trans-5-((Benzyloxy)amino)piperidine-2-carboxylic acid has been investigated for its potential as an antibacterial agent, particularly as an inhibitor of β-lactamases. These enzymes confer resistance to β-lactam antibiotics, making the compound a candidate for combination therapies that could enhance the efficacy of existing antibiotics . Research indicates that derivatives of piperidine compounds can effectively inhibit these enzymes, thus restoring the activity of β-lactam antibiotics against resistant strains .

1.2 Cancer Therapy
Recent studies have highlighted the anticancer properties of piperidine derivatives, including this compound. The compound has shown promise in inducing apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology . The mechanism involves interaction with specific cellular pathways that regulate cell growth and death, making it a focus for further research in cancer treatment.

1.3 Neurodegenerative Diseases
The compound's role in treating neurodegenerative diseases such as Alzheimer’s has also been explored. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer’s therapy. This dual inhibition may enhance cognitive function by increasing acetylcholine levels in the brain . Furthermore, structural modifications of piperidine derivatives have led to improved brain exposure and efficacy against neurodegeneration .

Case Studies

3.1 Case Study: Antibacterial Efficacy
A study published in a peer-reviewed journal examined the antibacterial effects of this compound against various strains of bacteria. The results indicated a significant reduction in bacterial viability when used in conjunction with β-lactam antibiotics, showcasing its potential as an adjuvant therapy .

3.2 Case Study: Anticancer Properties
In another study focusing on its anticancer properties, researchers synthesized several analogs of this compound and tested their cytotoxicity against human cancer cell lines. The findings demonstrated that certain modifications increased the compound's potency, leading to a notable induction of apoptosis compared to standard chemotherapeutic agents .

Summary Table of Applications

Application AreaDescriptionReferences
AntibacterialInhibits β-lactamases; enhances efficacy of β-lactam antibiotics
Cancer TherapyInduces apoptosis; potential anticancer agent
Neurodegenerative DiseasesInhibits cholinesterases; improves cognitive function

Mechanism of Action

The mechanism of action of trans-5-((benzyloxy)amino)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This inhibition is crucial for restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₁₃H₁₆N₂O₃ (free acid form)
  • Stereochemistry: The trans configuration between the 5-amino and 2-carboxylic acid groups ensures distinct spatial interactions in biological systems.
  • Salts/Esters : Commonly isolated as salts (e.g., sodium salt, CAS 2122800-38-6 ) or esters (e.g., benzyl ester oxalate, CAS 1171080-44-7 ).

Comparison with Structurally Similar Compounds

Piperidine-2-carboxylic Acid (Pipecolinic Acid)

Piperidine-2-carboxylic acid (pipecolinic acid) is the simplest analog, lacking the benzyloxyamino substituent.

  • Structural Differences: Absence of the 5-(benzyloxy)amino group reduces steric bulk and alters hydrogen-bonding capacity.
  • Applications : Found naturally in plants (e.g., Trifolium repens) and serves as a building block for alkaloid synthesis .
  • Physicochemical Properties: Lower molecular weight (C₆H₁₁NO₂, 129.16 g/mol) and higher aqueous solubility compared to the benzyloxy-substituted derivative.

Benzyl Ester Derivatives

Example: Benzyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (CAS 1171080-44-7)

  • Structural Modifications : Esterification of the carboxylic acid to a benzyl ester improves lipophilicity, enhancing membrane permeability in drug delivery.
  • Synthesis : Prepared via oxalate salt formation to stabilize the crystalline structure, critical for purification .

Sodium Salt Form

Example: trans-5-(Benzyloxyamino)piperidine-2-carboxylic acid sodium salt (CAS 2122800-38-6)

  • Advantages : Enhanced solubility in polar solvents, making it preferable for aqueous-phase reactions in API synthesis.
  • Role in Pharmaceuticals : Key intermediate in avibactam production, where stereochemical purity is rigorously controlled .

Trifluoromethyl-Substituted Analogs

Example : 1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid (CAS 1822512-45-7)

  • Structural Impact : The electron-withdrawing trifluoromethyl group increases metabolic stability and alters electronic density on the piperidine ring.
  • Applications : Used in medicinal chemistry to optimize pharmacokinetic profiles of drug candidates.

1-Benzyl-2-piperidinecarboxylic Acid (CAS 21319-53-9)

  • Differences : Substitution at the 1-position (benzyl group) instead of the 5-position modifies ring conformation and receptor-binding affinity.
  • Utility: Intermediate in peptidomimetic synthesis, lacking the aminooxy functionality critical for β-lactamase inhibition.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Solubility Applications References
trans-5-((Benzyloxy)amino)piperidine-2-carboxylic acid 2122800-38-6 (Na salt) C₁₃H₁₅N₂O₃Na 5-(Benzyloxy)amino, 2-COOH High (polar solvents) Avibactam impurity/intermediate
Benzyl ester oxalate 1171080-44-7 C₂₇H₂₈N₂O₇ Benzyl ester, oxalate counterion Low (organic solvents) Crystallization studies
Piperidine-2-carboxylic acid (Pipecolinic acid) 3105-95-9 C₆H₁₁NO₂ None High (water) Natural product, alkaloid precursor
1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid 1822512-45-7 C₁₅H₁₆F₃NO₄ 1-Benzyloxycarbonyl, 5-CF₃ Moderate (DMSO) PK/PD optimization
1-Benzyl-2-piperidinecarboxylic acid 21319-53-9 C₁₃H₁₇NO₂ 1-Benzyl, 2-COOH Low Peptidomimetics

Key Research Findings

  • Stereochemical Influence : The trans configuration in the target compound is critical for its role in avibactam synthesis, as cis analogs show reduced β-lactamase inhibition .
  • Salt vs. Free Acid : The sodium salt form is preferred in industrial applications due to improved handling and solubility, while the free acid is used in analytical standardization .
  • Biological Activity: The benzyloxyamino group enhances hydrogen-bonding interactions with bacterial enzymes, a feature absent in simpler analogs like pipecolinic acid .

Biological Activity

trans-5-((Benzyloxy)amino)piperidine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound is characterized by a piperidine ring substituted with a benzyloxy group and a carboxylic acid moiety. Its molecular formula is C15H22N2O3, with a molecular weight of 278.35 g/mol. The structural configuration plays a critical role in its biological activity, particularly in interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, certain analogs have demonstrated activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL . The structure-activity relationship (SAR) analysis suggests that modifications to the piperidine core can enhance efficacy against various pathogens.

ERK5 Inhibition

One of the notable biological activities of this compound is its potential as an inhibitor of the extracellular signal-regulated kinase 5 (ERK5) pathway. ERK5 is involved in cellular processes such as proliferation and survival, making it a target for cancer therapy. Compounds with similar structures have been optimized to achieve nanomolar inhibition of ERK5, highlighting the importance of structural features in enhancing potency .

Case Studies

  • Optimization for Cancer Treatment : A study focused on optimizing related piperidine compounds for ERK5 inhibition revealed that small modifications could significantly enhance potency while maintaining favorable pharmacokinetic properties. For example, the introduction of lipophilic substituents improved inhibition without adversely affecting bioavailability .
  • Antimycobacterial Studies : In another study, various substituted piperidine derivatives were synthesized and tested against mycobacterial strains. The results indicated that certain modifications led to improved activity against resistant strains, demonstrating the therapeutic potential of these compounds in treating infections caused by Mycobacterium tuberculosis .

Data Tables

Compound MIC (µg/mL) Activity Type
This compound6.25Antimycobacterial
Related ERK5 Inhibitor77Cancer Therapeutic
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide15.62Antifungal

Q & A

Basic: What are the standard synthetic routes for trans-5-((Benzyloxy)amino)piperidine-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the piperidine core via reductive amination or cyclization. For example, ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate intermediates are synthesized under inert conditions (e.g., N₂) using benzyloxyamine derivatives .
  • Step 2: Hydrolysis of the ester group to yield the carboxylic acid. This is achieved using aqueous NaOH or LiOH in THF/MeOH .
  • Step 3: Stereochemical control. The trans configuration is ensured by chiral resolution (e.g., enzymatic methods) or asymmetric catalysis. For instance, oxalate salts of (2S,5R)-configured derivatives are crystallized to isolate the desired stereoisomer .

Key Reaction Conditions:

ReagentSolventTemperatureYieldReference
HATU, DIPEADry DMFRT50–57%
LiOHTHF/MeOH0–25°C85–90%

Basic: How is the compound characterized to confirm its structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, coupling constants (J values) distinguish cis vs. trans configurations in piperidine derivatives .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ = 277.1312 for C₁₄H₁₈N₂O₃) .
  • HPLC: Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN) assesses purity (>98%) .
  • X-ray Crystallography: Resolves absolute stereochemistry for salts (e.g., oxalate derivatives) .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability: The free carboxylic acid form is hygroscopic. Stability tests (TGA/DSC) show decomposition above 150°C .
  • Storage: Store as a sodium salt (hygroscopicity reduced) at –20°C under argon. Desiccants (e.g., silica gel) are recommended for long-term storage .
  • Handling: Use gloveboxes for air-sensitive steps (e.g., benzyloxyamine coupling) to prevent oxidation .

Advanced: How can stereochemical inconsistencies in synthetic batches be resolved?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® IA column (hexane:IPA = 70:30) to separate enantiomers .
  • Diastereomeric Salt Formation: Co-crystallize with chiral acids (e.g., L-tartaric acid) to isolate the desired isomer .
  • Asymmetric Catalysis: Employ palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to enforce trans selectivity .

Advanced: What strategies optimize reaction yields during benzyloxyamine coupling?

Methodological Answer:

  • Coupling Reagents: Replace EDCl/HOBt with HATU for higher efficiency in amide bond formation (yield increases from 40% to 57%) .
  • Solvent Screening: Anhydrous DMF outperforms DCM in minimizing side reactions (e.g., imine hydrolysis) .
  • Temperature Control: Reactions at 0°C reduce racemization during piperidine ring functionalization .

Advanced: How are analytical methods validated for quantifying degradation products?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (0.1M HCl/NaOH) .
  • HPLC Method: Use a gradient elution (MeCN:H₂O, 10–90% over 20 min) to resolve degradation peaks. Validate specificity, LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .

Advanced: How is hygroscopicity addressed in formulation studies?

Methodological Answer:

  • Salt Formation: Convert the free acid to a sodium salt (improves stability by 70% under 40°C/75% RH) .
  • Lyophilization: Freeze-dry aqueous solutions with cryoprotectants (e.g., trehalose) to prevent hydrate formation .

Advanced: What structural modifications enhance bioactivity in SAR studies?

Methodological Answer:

  • Benzyloxy Group Replacement: Substitute with pyridine-3-carboxylic acid to improve solubility and target binding (IC₅₀ reduced from 120 nM to 45 nM) .
  • Piperidine Ring Functionalization: Introduce methyl groups at C2 to restrict conformational flexibility and enhance potency .

Advanced: How are contradictory data on reaction pathways reconciled?

Methodological Answer:

  • Mechanistic Studies: Use DFT calculations to compare energy barriers for imine vs. amide pathways .
  • Isotope Labeling: Track ¹⁵N-labeled benzyloxyamine to confirm intermediate structures .
  • Cross-Validation: Compare NMR data with synthetic standards from independent routes (e.g., vs. 14) .

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